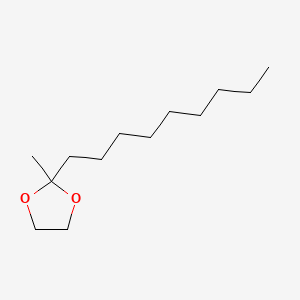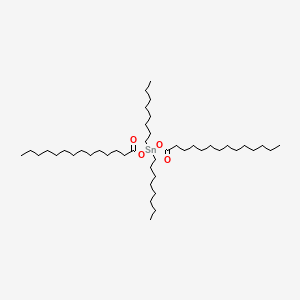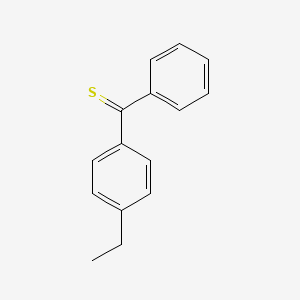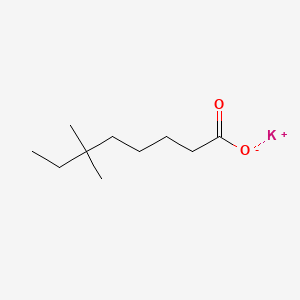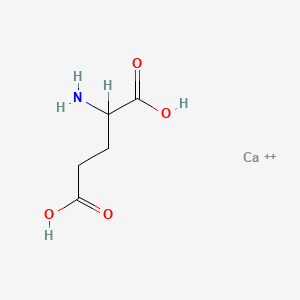
calcium;2-aminopentanedioic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Calcium;2-aminopentanedioic acid, also known as calcium glutamate, is a compound formed by the chelation of calcium ions with 2-aminopentanedioic acid. This compound is significant in various biological and industrial applications due to its unique properties. 2-aminopentanedioic acid is an amino acid that plays a crucial role in protein synthesis and neurotransmission.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of calcium;2-aminopentanedioic acid typically involves the reaction of calcium carbonate with 2-aminopentanedioic acid in an aqueous solution. The reaction conditions are carefully controlled to ensure the formation of a stable chelate. The process can be summarized as follows:
- Dissolve 2-aminopentanedioic acid in water.
- Add calcium carbonate to the solution.
- Stir the mixture at a controlled temperature (usually around 50°C) for a specific duration (typically 50 minutes).
- Adjust the pH to neutral (around 7.0) to facilitate the chelation process.
- Filter and purify the resulting this compound .
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity. The chelation process is optimized to achieve efficient binding of calcium ions with 2-aminopentanedioic acid, resulting in a stable and bioavailable compound .
化学反应分析
Types of Reactions
Calcium;2-aminopentanedioic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized under specific conditions, leading to the formation of different derivatives.
Reduction: The carboxyl groups can be reduced to form alcohols.
Substitution: The amino group can participate in substitution reactions, forming new compounds
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and anhydrides are employed for substitution reactions
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of acylated or alkylated derivatives
科学研究应用
Calcium;2-aminopentanedioic acid has a wide range of applications in scientific research:
Chemistry: Used as a chelating agent in various chemical reactions and processes.
Biology: Plays a role in neurotransmission and protein synthesis.
Medicine: Investigated for its potential in treating calcium deficiencies and related disorders.
Industry: Used in the food industry as a flavor enhancer and in the production of dietary supplements .
作用机制
The mechanism of action of calcium;2-aminopentanedioic acid involves its ability to chelate calcium ions, making them more bioavailable. This chelation process enhances the absorption of calcium in the body, which is crucial for various physiological functions such as bone health, muscle contraction, and neurotransmission. The compound interacts with specific molecular targets, including calcium channels and transport proteins, to exert its effects .
相似化合物的比较
Similar Compounds
Magnesium;2-aminopentanedioic acid: Similar in structure but involves magnesium ions instead of calcium.
Zinc;2-aminopentanedioic acid: Involves zinc ions and has different bioavailability and physiological effects.
Copper;2-aminopentanedioic acid: Involves copper ions and is used in different industrial applications .
Uniqueness
Calcium;2-aminopentanedioic acid is unique due to its specific interaction with calcium ions, making it highly effective in addressing calcium deficiencies. Its stability and bioavailability make it a preferred choice in dietary supplements and medical applications compared to other similar compounds .
属性
CAS 编号 |
24605-04-7 |
|---|---|
分子式 |
C5H9CaNO4+2 |
分子量 |
187.21 g/mol |
IUPAC 名称 |
calcium;2-aminopentanedioic acid |
InChI |
InChI=1S/C5H9NO4.Ca/c6-3(5(9)10)1-2-4(7)8;/h3H,1-2,6H2,(H,7,8)(H,9,10);/q;+2 |
InChI 键 |
NIDRASOKXCQPKX-UHFFFAOYSA-N |
规范 SMILES |
C(CC(=O)O)C(C(=O)O)N.[Ca+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






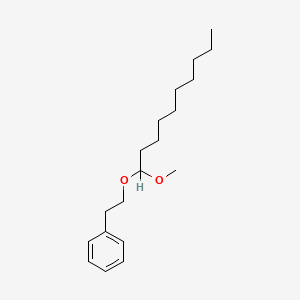
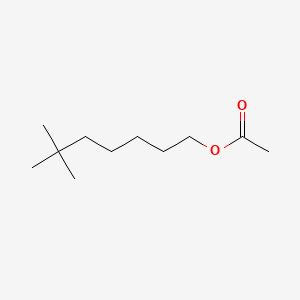
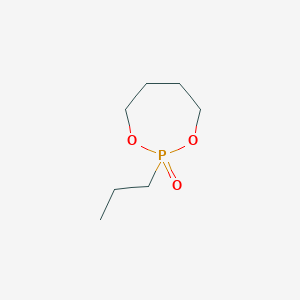

![1-Oxa-4,9-diazaspiro[5.5]undecan-3-one, 4-cyclopropyl-9-[[4-(6-isoquinolinyl)phenyl]sulfonyl]-](/img/structure/B12645344.png)
